![molecular formula C16H21F3N2O3S2 B2700627 (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 342779-33-3](/img/structure/B2700627.png)
(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21F3N2O3S2 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. The compound’s piperidine ring can be modified to create novel drug candidates. Researchers investigate its potential as a scaffold for designing antiviral, antibacterial, or antitumor agents. Additionally, the trifluoromethyl group enhances lipophilicity, influencing drug distribution and bioavailability .
Antiviral Agents
Given the compound’s structural features, it might exhibit antiviral activity. Researchers explore its potential against various viruses, including influenza, HIV, or hepatitis. Computational studies and in vitro assays can guide drug discovery efforts .
Anticoagulant Properties
The trifluoromethyl-substituted piperidine derivatives have been studied for their factor IIa inhibition, which could lead to anticoagulant effects. These findings open avenues for developing antithrombotic medications .
Spiropiperidines and Spiro Compounds
Spiropiperidines, formed by incorporating a spirocyclic moiety onto the piperidine ring, have diverse applications. Researchers investigate their use as ligands, enzyme inhibitors, or even fluorescent probes in biological studies .
Condensed Piperidines
Condensed piperidines, such as fused ring systems, offer unique chemical reactivity. They participate in multicomponent reactions, cyclizations, and annulations. These compounds find applications in synthetic chemistry and material science .
Biological Evaluation
Biological assays assess the compound’s interactions with cellular targets. Researchers explore its binding affinity, toxicity, and pharmacokinetics. Understanding its biological profile is crucial for drug development .
properties
IUPAC Name |
(1-thiophen-2-ylsulfonylpiperidin-4-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S2/c17-16(18,19)13-3-1-7-20(11-13)15(22)12-5-8-21(9-6-12)26(23,24)14-4-2-10-25-14/h2,4,10,12-13H,1,3,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCPGDQVBNEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.